molecular formula C15H21NO B14218937 6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one CAS No. 827306-43-4

6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14218937
CAS No.: 827306-43-4
M. Wt: 231.33 g/mol
InChI Key: GREZNKALTFQFLK-GFCCVEGCSA-N
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Description

6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a chemical compound with a unique structure that includes a cyclohexylethyl group attached to a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dienone derivatives with amines. One common method includes the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The reaction conditions often involve the use of visible light and specific solvents such as ethanol or ethanol-DMSO mixtures at temperatures below 38°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyclohexa-2,4-dienone core or the amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the cyclohexa-2,4-dienone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions may involve various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in photolytic cleavage reactions, generating reactive intermediates such as ketenes . These intermediates can then react with nucleophiles, leading to the formation of new products. The pathways involved in these reactions are influenced by the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is unique due to its specific cyclohexylethyl substituent, which influences its chemical reactivity and potential applications. The presence of this group can affect the compound’s stability, reactivity, and interaction with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

827306-43-4

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-[[(1R)-1-cyclohexylethyl]iminomethyl]phenol

InChI

InChI=1S/C15H21NO/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17/h5-6,9-13,17H,2-4,7-8H2,1H3/t12-/m1/s1

InChI Key

GREZNKALTFQFLK-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1CCCCC1)N=CC2=CC=CC=C2O

Canonical SMILES

CC(C1CCCCC1)N=CC2=CC=CC=C2O

Origin of Product

United States

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